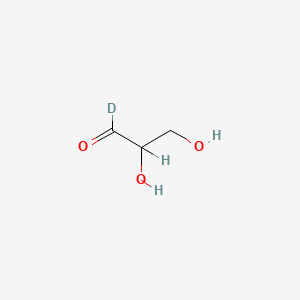

DL-Glyceraldehyde-1-d

Description

Contextualization of Stable Isotope Labeling in Contemporary Chemical Biology

Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules. symeres.comcreative-proteomics.com This substitution creates a "heavy" version of the molecule that is chemically identical to its "light" counterpart but can be distinguished by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. silantes.comwikipedia.org In chemical biology, this approach is invaluable for tracking metabolic pathways, quantifying molecular fluxes, and elucidating the mechanisms of enzymatic reactions. symeres.comcreative-proteomics.com The use of stable isotopes offers a safe and powerful alternative to radioactive labeling, enabling long-term studies of molecular transformations within living systems. silantes.comcreative-proteomics.comthermofisher.com

Scope and Research Imperatives for DL-Glyceraldehyde-1-d Studies

The unique properties of this compound make it an indispensable tool for addressing fundamental questions in both chemistry and biochemistry.

Contribution to Understanding Fundamental Reaction Pathways

The study of this compound has significantly contributed to our understanding of fundamental reaction mechanisms. For instance, it has been instrumental in investigating the interconversion of glyceraldehyde and dihydroxyacetone, a key transformation in carbohydrate chemistry. vulcanchem.compnas.org The deuterium label at the C1 position allows for the tracking of the aldehyde group during this isomerization, revealing details about the involvement of enediol intermediates and the potential for hydride shifts. vulcanchem.compnas.orgpnas.org Such studies are crucial for building accurate models of chemical reactivity.

Role in Elucidating Complex Biochemical Transformations

In the realm of biochemistry, this compound serves as a tracer to map the flow of carbon atoms through central metabolic pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. vulcanchem.comscientificlabs.ie By introducing this labeled compound into a biological system, researchers can follow the fate of the deuterium atom as it is incorporated into various metabolites. vulcanchem.com This allows for the determination of the relative contributions of different metabolic routes and the identification of key regulatory points. vulcanchem.com Furthermore, the KIE associated with the C1-deuterium has been exploited to probe the mechanisms of enzymes such as aldose reductase and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which play critical roles in cellular metabolism. vulcanchem.comscientificlabs.iesigmaaldrich.com These studies provide detailed information about substrate binding, catalysis, and the nature of enzymatic transition states. vulcanchem.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₅DO₃ | vulcanchem.com |

| Molecular Weight | ~91.08 g/mol | vulcanchem.com |

| Physical Appearance | Off-white to beige powder | vulcanchem.com |

| Melting Point | ~144-145°C | vulcanchem.com |

| Water Solubility | Slightly soluble | vulcanchem.com |

Interactive Data Table: Research Applications of this compound

| Research Area | Application | Key Findings | Reference |

| Metabolic Research | Tracer in carbohydrate metabolism | Allows tracking of carbon flow in glycolysis and the pentose phosphate pathway. | vulcanchem.com |

| Enzymatic Reaction Mechanisms | Probe for kinetic isotope effects | Elucidates rate-determining steps in enzymes like aldose reductase and GAPDH. | vulcanchem.comscientificlabs.ie |

| Structural Biology | Modifying reagent in crystallization | Can influence hydrogen bonding and improve protein crystal formation. | vulcanchem.comscientificlabs.ie |

| Mechanistic Chemistry | Study of isomerization reactions | Provides insights into the interconversion of glyceraldehyde and dihydroxyacetone. | vulcanchem.compnas.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-deuterio-2,3-dihydroxypropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQZXJOMYWMBOU-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Deuterium Incorporation into Glyceraldehyde Skeletons

Stereoselective Deuteration Strategies at the C1 Aldehyde Carbon

Achieving stereoselectivity in the deuteration of the prochiral C1 carbon of glyceraldehyde is a significant synthetic challenge. Modern catalytic methods have emerged that offer high levels of control.

One prominent strategy involves N-heterocyclic carbene (NHC) catalysis. NHCs can promote a reversible hydrogen-deuterium exchange (HDE) reaction directly on the aldehyde functional group. nih.gov The mechanism proceeds through the formation of a Breslow intermediate, which can reversibly react with a deuterium (B1214612) source, typically deuterium oxide (D₂O). nih.gov By using a large excess of D₂O, the equilibrium is driven towards the formation of the C-D bond, resulting in high levels of deuterium incorporation, often exceeding 95%. nih.gov A key advantage of this method is its operational simplicity and its applicability to a wide range of aldehydes, including those with complex functional groups, making it suitable for late-stage deuteration. nih.gov

Another powerful approach utilizes transition metal catalysis. Ruthenium complexes, for instance, can catalyze C-H bond activation, enabling regio- and stereoselective deuterium labeling of sugars with D₂O. rsc.org This method often relies on the coordination of the metal to a nearby hydroxyl group to direct the C-H activation to a specific site. rsc.org

Biocatalytic methods also provide an excellent route to stereoselective deuteration. Enzymes such as alcohol dehydrogenases, operating in reverse, or other specialized oxidoreductases can catalyze the selective reduction of a precursor to form a deuterated aldehyde. researchgate.netnih.gov These enzymatic reactions are renowned for their near-perfect stereo- and regioselectivity, operating under mild, aqueous conditions. nih.gov

| Method | Catalyst/Reagent | Deuterium Source | Key Features | Reported D-Incorporation |

| N-Heterocyclic Carbene (NHC) Catalysis | Triazolium Salt (e.g., 5p, 5l) | D₂O | Reversible H/D exchange; broad substrate scope; operationally simple. nih.gov | >95% nih.gov |

| Ruthenium Catalysis | Ru/C | H₂/D₂O | C-H bond activation; high regio- and stereoselectivity for sugars. rsc.org | High rsc.org |

| Biocatalysis | NADH-dependent Reductases | [4-²H]-NADH (from D₂O) | Near-perfect chemo-, stereo-, and isotopic selectivity. nih.gov | High nih.gov |

Multistep Chemical Synthesis Routes for DL-Glyceraldehyde-1-d

The construction of this compound can be accomplished through various multistep chemical pathways, which often involve the modification of readily available starting materials.

The choice of precursor is critical for achieving regiospecific deuteration at the C1 position. A common approach is the reduction of a suitable carboxylic acid derivative. For example, deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄) can reduce an ester or an acid chloride precursor to the corresponding deuterated aldehyde. While effective, the high cost of these deuterated reagents can be a limitation. nih.gov

An alternative strategy starts with non-deuterated glyceraldehyde or a protected form, such as its acetonide (solketal). The aldehyde group can be oxidized to a carboxylic acid, which is then converted to an acid derivative (e.g., a Weinreb amide) before reduction with a deuteride source. This ensures the deuterium is introduced specifically at the C1 position.

Synthesis can also commence from more fundamental precursors. The oxidation of D-fructose and L-sorbose with lead tetraacetate yields diesters of D- and L-glyceraldehyde, respectively. cdnsciencepub.com Hydrolysis of these esters using a deuterated acid (e.g., D₂SO₄ in D₂O) could potentially introduce the deuterium at the C1 position upon formation of the aldehyde. An equimolar mixture of the starting ketoses results in the racemic DL-glyceraldehyde. cdnsciencepub.com Another advanced route involves the use of boronic esters as precursors to asymmetrically deuterated glycerol (B35011), which can then be oxidized to the target aldehyde. acs.org

| Precursor Type | Example Precursor | Deuteration Strategy | Reference |

| Carboxylic Acid Derivatives | Glyceric acid ester | Reduction with deuterated hydride (e.g., LiAlD₄) | nih.gov |

| Protected Glyceraldehyde | Solketal | Oxidation to acid, then reduction with deuteride | rsc.org |

| Ketoses | D-Fructose / L-Sorbose | Oxidation and hydrolysis in D₂O/D⁺ | cdnsciencepub.com |

| Boronic Esters | Dioxaborolanes | Stereoselective chain extension and oxidation | acs.org |

Maximizing both isotopic purity and chemical yield requires careful optimization of reaction parameters. In methods utilizing reversible H/D exchange, such as NHC catalysis, the concentration of the deuterium source is paramount. Employing a large excess of D₂O shifts the chemical equilibrium toward the deuterated product, maximizing isotopic incorporation. nih.gov Furthermore, performing the reaction sequence twice can elevate the deuterium content from high (e.g., 95%) to near-quantitative levels (>99%). nih.gov

Temperature, pressure, and reaction time are also critical variables. For many reactions, elevated temperatures can increase reaction rates but may also promote side reactions or decomposition, particularly with thermally labile molecules like glyceraldehyde. mdpi.comacs.org For instance, in the modified Leuckart–Wallach reaction, excess reaction time can lead to the thermal degradation of the aldehyde starting material. beilstein-journals.org

A significant challenge in the synthesis of deuterated compounds is preventing the back-exchange of the deuterium atom with protons from the environment, especially during workup and purification. vulcanchem.com This is particularly true for aldehydes with acidic α-protons, although the C1 aldehyde deuteron (B1233211) is generally less prone to exchange under neutral or acidic conditions. Purification steps, such as crystallization, should be performed using aprotic or deuterated solvents where possible to maintain isotopic integrity. vulcanchem.com Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for quantifying the degree of deuterium incorporation and assessing isotopic purity. vulcanchem.com

Chemoenzymatic and Biocatalytic Approaches to Deuterium Enrichment

Chemoenzymatic and purely biocatalytic systems offer highly selective and environmentally benign alternatives to traditional chemical synthesis for deuterium enrichment. researchgate.net These methods leverage the exquisite specificity of enzymes to achieve transformations that are difficult to control with conventional reagents. nih.gov

A state-of-the-art strategy for reductive deuteration involves the enzymatic recycling of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). nih.govrsc.org In this system, a hydrogenase enzyme uses hydrogen gas (H₂) as a clean reductant, while an NAD⁺ reductase operates in heavy water (D₂O) to generate the deuterated cofactor, [4S-²H]-NADH. nih.govacs.org This isotopically labeled cofactor then serves as the hydride donor for a third enzyme, such as an alcohol dehydrogenase, which reduces a suitable precursor to the desired deuterated product with high stereoselectivity. nih.gov This multi-enzyme cascade can be performed in a single pot, offering high atom economy. rsc.org

Whole-cell biocatalysis provides another powerful avenue. Microorganisms such as Saccharomyces cerevisiae (baker's yeast) and Pichia pastoris can be used to perform deuterative reductions. rsc.org A strategy combining a pre-exchange of acidic α-hydrogens in D₂O followed by microbial reduction can lead to products with very high levels of deuteration (>95%). rsc.org

Furthermore, specific enzymes can be used to construct the glyceraldehyde backbone itself. Thiamine diphosphate (B83284) (ThDP)-dependent carboligases, for example, catalyze the formation of C-C bonds to produce α-hydroxy carbonyl compounds, which could serve as precursors to glyceraldehyde. researchgate.net By conducting these enzymatic reactions with deuterated substrates, the isotope can be incorporated early in the synthetic sequence.

| Approach | Enzymes/Systems | Deuterium Source | Principle | Reference |

| Multi-Enzyme Cascade | Hydrogenase, NAD⁺ Reductase, Alcohol Dehydrogenase | D₂O, H₂ | In-situ generation and recycling of [4-²H]-NADH for reductive deuteration. | nih.govrsc.org |

| Whole-Cell Biocatalysis | Saccharomyces cerevisiae, Pichia pastoris | D₂O, Methanol-d₄ | Microbial reduction of a carbonyl precursor. | rsc.org |

| Chemoenzymatic Synthesis | α-oxo-amine synthase (SxtA AONS) | D₂O | Site- and stereoselective deuteration of α-amino esters/acids. | nih.gov |

| Enzyme-Catalyzed C-C Formation | ThDP-dependent carboligases | Deuterated Substrates | Building the carbon skeleton with incorporated deuterium. | researchgate.net |

Challenges in Synthesizing High Isotopic Purity and Scalability Considerations

Despite the availability of advanced synthetic methods, several challenges remain in the synthesis of this compound, particularly concerning isotopic purity and scalability.

Isotopic Purity: Achieving isotopic purity greater than 99% can be difficult. The primary challenge is often preventing back-exchange with protic solvents or atmospheric moisture during reaction workup and purification. vulcanchem.com Another source of isotopic dilution can be the incomplete deuteration of reagents or the presence of residual protium (B1232500) in the reaction system. For reversible reactions, achieving quantitative deuteration requires strongly favoring the product, for example, by using a very large excess of the deuterium source. nih.gov

Scalability: Translating a laboratory-scale synthesis to an industrial, multi-gram or kilogram scale presents a distinct set of challenges. nih.gov The cost and availability of deuterated reagents, such as D₂O and deuterated hydrides, become critical factors. nih.govnih.gov Methods that utilize D₂O as the deuterium source are generally preferred for large-scale synthesis due to its relatively low cost and safety. nih.gov

The robustness and stability of the catalyst are also crucial for scalability. Heterogeneous catalysts, including certain metal-on-carbon catalysts or immobilized enzymes, are often advantageous as they can be more easily separated from the reaction mixture and potentially recycled, improving process efficiency. acs.orgnih.gov Recent developments in flow chemistry, where reagents are continuously passed through a reactor containing a catalyst, offer precise control over reaction parameters and enhanced safety, making it a promising technology for scaling up deuteration reactions. x-chemrx.com While biocatalytic methods offer exceptional selectivity, scaling up can be hampered by the cost of enzymes and cofactors, and the need to maintain enzyme stability and activity over extended periods. However, successful preparative-scale syntheses on the gram-scale have been demonstrated for various chemoenzymatic deuteration processes. rsc.orgnih.gov

Sophisticated Spectroscopic Characterization and Structural Elucidation of Dl Glyceraldehyde 1 D

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Deuterium (B1214612) Analysis

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. For DL-Glyceraldehyde-1-d, it is particularly crucial for confirming the position and incorporation of the deuterium label.

In the ¹H NMR spectrum of this compound, the most notable feature is the absence of the characteristic aldehyde proton signal, which would typically appear in the downfield region (around 9.7 ppm) for the non-deuterated compound. vulcanchem.com This absence is a direct confirmation of deuterium substitution at the C-1 position. The chemical shifts of the remaining protons in the molecule may experience minor upfield shifts, known as deuterium isotope effects, which are typically small (up to 0.06 ppm). nih.gov However, in molecules with significant intramolecular hydrogen bonding, these shifts can be more pronounced. nih.gov The spectrum of glyceraldehyde is known to be complex due to the presence of multiple species in solution, including hydrates and dimers. ualberta.cascielo.br

Table 1: Illustrative ¹H NMR Chemical Shift Data

| Proton | Expected Chemical Shift (ppm) in non-deuterated Glyceraldehyde | Observation in this compound |

| H-1 (aldehyde) | ~9.7 (singlet) | Absent |

| H-2 | ~3.6 (multiplet) | Present, may show slight upfield shift |

| H-3, H-3' | ~3.7 (multiplet) | Present, may show slight upfield shift |

²H (Deuterium) NMR spectroscopy provides direct evidence of deuteration. A signal corresponding to the deuterium nucleus at the C-1 position will be present in the ²H NMR spectrum. vulcanchem.comresearchgate.net The chemical shift in the ²H spectrum is nearly identical to that of the corresponding proton in the ¹H spectrum. nih.gov

¹³C NMR spectroscopy is also significantly affected by the deuterium substitution. The C-1 carbon signal will exhibit a characteristic triplet splitting pattern due to coupling with the spin-1 deuterium nucleus (¹J_C-D). vulcanchem.com This is in contrast to the doublet seen for a carbon directly bonded to a proton. The one-bond carbon-deuterium coupling constant (¹J_C-D) is approximately 6.5 times smaller than the corresponding one-bond carbon-proton coupling constant (¹J_C-H). nih.gov Furthermore, the C-1 signal will experience an isotopic shift, typically a slight upfield shift, upon deuteration. The signals of other carbon atoms in the molecule may also show smaller, long-range isotope shifts. unimo.it

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) in non-deuterated Glyceraldehyde | Expected Multiplicity in this compound |

| C-1 (aldehyde) | ~205 | Triplet (due to ¹J_C-D) |

| C-2 | ~73 | Doublet |

| C-3 | ~64 | Triplet |

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning signals and confirming the structure of complex molecules like this compound.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the chemical shifts of directly attached carbons. columbia.edu In an HSQC spectrum of this compound, there will be no cross-peak corresponding to the C-1 carbon, as it is not directly bonded to a proton. This provides further confirmation of deuteration at the C-1 position. Cross-peaks for C-2 and C-3 with their attached protons will be present. columbia.educolumbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. columbia.eduustc.edu.cn This is particularly useful for establishing the connectivity of the carbon skeleton. For this compound, HMBC can be used to confirm the position of the deuterium label. For example, the proton at C-2 should show a correlation to the C-1 carbon, confirming their two-bond proximity. The protons at C-3 would show a correlation to the C-2 carbon. The absence of a one-bond correlation in the HMBC spectrum is a key feature that distinguishes it from the HSQC. columbia.educolumbia.edu

High-Resolution Mass Spectrometry (HRMS) for Isotopic Composition and Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise mass of a molecule, which in turn allows for the verification of its elemental composition. For this compound (C₃H₅DO₃), the expected monoisotopic mass will be higher than that of the non-deuterated DL-glyceraldehyde (C₃H₆O₃) due to the presence of the deuterium atom. vulcanchem.com HRMS can confirm this mass difference with high accuracy, thereby verifying the incorporation of a single deuterium atom. The high resolution of the instrument allows for the differentiation between the deuterated compound and any potential isobaric interferences. nih.govrsc.org

Table 3: Molecular Mass Comparison

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| DL-Glyceraldehyde | C₃H₆O₃ | 90.0317 |

| This compound | C₃H₅DO₃ | 91.0380 |

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the relative abundance of isotopes with very high precision. caltech.eduresearchgate.net While HRMS confirms the presence of the deuterium label, IRMS can be used to quantify the isotopic enrichment, or the percentage of molecules that have been successfully deuterated. smu.ca This is achieved by converting the sample into a simple gas (like H₂) and measuring the ratio of HD to H₂. nih.gov This information is crucial for studies where the deuterated compound is used as a tracer, as it allows for accurate quantification in complex mixtures. caltech.edu

Vibrational Spectroscopy (Infrared and Raman) for Deuterium-Induced Band Shifts and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local environment. The substitution of a hydrogen atom with a heavier deuterium atom leads to predictable shifts in the vibrational frequencies of the bonds involving that atom.

In the IR spectrum of this compound, the most significant change is expected in the C-D stretching vibration of the aldehyde group. This band will appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibration of a normal aldehyde (around 2700-2800 cm⁻¹). The C=O stretching frequency of the aldehyde is also expected to shift to a slightly lower wavenumber due to the increased mass of the atom attached to the carbonyl carbon. vulcanchem.com For non-deuterated DL-glyceraldehyde, the carbonyl absorption band is centered around 1730 cm⁻¹. vulcanchem.comscielo.br

Raman spectroscopy provides complementary information to IR spectroscopy. The C-D stretching vibration will also be observable in the Raman spectrum at a lower frequency. Raman spectroscopy can be particularly useful for studying aqueous solutions, where the water signal can overwhelm parts of the IR spectrum. Studies on similar deuterated aldehydes have shown distinct peaks in the Raman spectra that can be used for identification and quantification. google.com

Table 4: Expected Vibrational Band Shifts in this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) in non-deuterated Glyceraldehyde | Expected Wavenumber (cm⁻¹) in this compound |

| Aldehyde C-H Stretch | ~2750 | Absent |

| Aldehyde C-D Stretch | Absent | ~2150 |

| Carbonyl C=O Stretch | ~1730 | Slightly < 1730 |

Applications of Dl Glyceraldehyde 1 D in Elucidating Chemical Reaction Mechanisms

Investigation of Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects (KIEs)

When a C-H bond is replaced by a C-D bond, the rate of a reaction can change if that bond is broken or altered in the rate-determining step. This phenomenon, the deuterium kinetic isotope effect (KIE), is a powerful tool for mechanistic analysis. vulcanchem.com

The primary KIE (kH/kD) is a direct measure of the degree to which a C-H bond is broken in the slowest step of a reaction. Because the C-D bond has a lower zero-point energy, it requires more energy to break, resulting in a slower reaction rate (kH/kD > 1). The magnitude of this effect provides insight into the structure of the transition state—the high-energy arrangement of atoms that exists transiently between reactants and products.

Secondary KIEs, which arise from isotopic substitution at a position not directly involved in bond cleavage, can reveal changes in the hybridization of the carbon atom during the transition state. For instance, a change from sp² (trigonal planar) to sp³ (tetrahedral) hybridization at the C1 carbon would yield a characteristic secondary KIE, helping to map the geometry of the transition state.

In some reactions, particularly those involving the transfer of a light particle like a hydride ion (H⁻), the observed KIE can be anomalously large, exceeding the classically predicted maximum. This is often evidence of quantum mechanical tunneling, where the particle passes through the energy barrier rather than over it. pnas.orgnih.gov Hydrogen, being much lighter than deuterium, tunnels far more readily.

The base-catalyzed isomerization of glyceraldehyde to dihydroxyacetone, a key transformation in formose chemistry, provides a compelling example. pnas.orgpnas.orgnih.gov Studies using DL-glyceraldehyde-1-d revealed a large KIE, and analysis of its temperature dependence yielded results consistent with significant tunneling. pnas.orgnih.gov Specifically, the difference in activation energy (Ea(D) − Ea(H)) was found to be 9.1 kJ·mol⁻¹, and the ratio of Arrhenius pre-exponential factors (AH/AD) was 0.28, both of which are strong indicators of tunneling. pnas.orgnih.govnih.gov Calculations suggest that at least 56–80% of this isomerization reaction occurs via tunneling over a temperature range of 0–80 °C. pnas.org These findings underscore the importance of quantum effects in fundamental chemical and potentially prebiotic reactions. pnas.orgnih.gov

| Enzyme / Reaction | Substrate(s) | Kinetic Parameter | KIE (kH/kD) Value | Implication |

| Glyceraldehyde-3-Phosphate Dehydrogenase (M. tuberculosis) | [1-¹H]D-G3P vs. [1-²H]D-G3P | DV | 1.2 ± 0.1 | Hydride transfer is partially rate-limiting. nih.gov |

| Glyceraldehyde-3-Phosphate Dehydrogenase (M. tuberculosis) | [1-¹H]D-G3P vs. [1-²H]D-G3P | DV/K | 1.5 ± 0.2 | Hydride transfer is partially rate-limiting. nih.gov |

| Glycerol-3-Phosphate Dehydrogenase (mutant N270A) | NADL (L=H,D) | kcat/Km | 3.1 | Hydride transfer is rate-determining for this crippled enzyme. acs.org |

| Glycerol-3-Phosphate Dehydrogenase (mutant R269A) | NADL (L=H,D) | kcat/Km | 2.8 | Hydride transfer is rate-determining for this crippled enzyme. acs.org |

| Base-catalyzed Isomerization | Glyceraldehyde vs. Glyceraldehyde-1-d | Rate Constant | Apparent large intrinsic KIE | Significant quantum tunneling component. pnas.orgnih.gov |

Tracing Hydrogen Atom Transfer and Rearrangement Processes

The deuterium atom in this compound serves as an isotopic label, allowing chemists to track the fate of the C1 hydrogen through complex reaction sequences. vulcanchem.com This is particularly valuable for deciphering mechanisms involving rearrangements or multiple hydrogen transfer steps.

A classic example is the Lobry de Bruyn–Alberda van Ekenstein transformation, a base- or acid-catalyzed isomerization that interconverts aldoses and ketoses. acs.orgsynarchive.com By using a deuterated starting material like this compound and analyzing the position of the deuterium in the products (such as dihydroxyacetone or epimerized glyceraldehyde), researchers can determine whether the hydrogen transfer is intramolecular (within the same molecule) or intermolecular (involving the solvent). researchgate.net Such studies have confirmed that the mechanism can involve either a hydride shift or a proton transfer via an enediol intermediate, depending on the specific catalyst and conditions. pnas.orgacs.org

Studies on Solvent Effects and Proton Inventory in Deuterated Systems

The solvent can play a direct role in a reaction mechanism, often by participating in proton transfers. "Proton inventory" is a technique used to determine the number of protons that contribute to the KIE in the transition state. This is achieved by measuring reaction rates in mixtures of H₂O and D₂O of varying deuterium content.

When this compound is used as the substrate in these experiments, it allows for the separation of the substrate KIE from the solvent kinetic isotope effect (SKIE). nih.gov This dual-labeling approach provides a more detailed picture of the transition state. For instance, in the oxidation of G3P by GAPDH, a proton inventory study was conducted to investigate the role of proton transfer steps. nih.gov The solvent isotope effect on the reaction with the deuterated substrate ([1-²H]D-G3P) was significantly smaller than with the non-deuterated substrate, demonstrating that both the hydride transfer from the substrate and proton transfers involving the solvent are mechanistically important. nih.gov An inverse SKIE (where the reaction is faster in D₂O) can also occur, typically when a pre-equilibrium step involves the solvent before the main rate-limiting step. mdpi.comnih.gov These intricate studies help to build a comprehensive model of the transition state, including the roles of both the substrate and its immediate solvent environment.

Role of Dl Glyceraldehyde 1 D in Biochemical Pathway Elucidation and Enzyme Mechanistic Studies

Isotopic Tracing in Carbohydrate Metabolism and Glycolytic Pathways

Isotopic tracers are compounds where one or more atoms have been replaced with an isotope, allowing them to be tracked through metabolic reactions using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Stable, non-radioactive isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) are particularly valuable for these studies. nih.gov DL-Glyceraldehyde-1-d, by virtue of its deuterium label, is instrumental in tracing the fate of carbon and hydrogen atoms in central carbohydrate metabolism, most notably glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).

Metabolic flux analysis uses stable isotope-labeled substrates to trace the paths of carbon, nitrogen, and hydrogen atoms through metabolic networks, providing a quantitative measure of the rates (fluxes) of intracellular reactions. nih.govsemanticscholar.org This approach is essential for understanding how cells respond to genetic or environmental changes. nih.gov When this compound is introduced into a biological system, it enters the glycolytic pathway after being phosphorylated to glyceraldehyde-3-phosphate (G3P).

The deuterium atom on the first carbon (the aldehyde group) acts as a reporter. As the labeled G3P molecule proceeds through the subsequent steps of glycolysis, the deuterium can be tracked into downstream metabolites such as pyruvate (B1213749) and lactate (B86563). By measuring the amount and position of the deuterium in these products, researchers can quantify the flux through this central metabolic route. nih.govnih.gov This technique allows for a detailed view of how carbon and hydrogen atoms are processed and distributed throughout the cell's metabolic network. nih.govresearchgate.net

Table 1: Key Metabolic Pathways Investigated Using Isotopic Tracers

| Metabolic Pathway | Key Function | Common Isotopic Tracers | Information Gained from Tracing |

| Glycolysis | Energy (ATP) production from glucose | ¹³C-Glucose, ²H-Glucose | Rate of glucose breakdown, pathway reversibility nih.gov |

| Pentose Phosphate Pathway (PPP) | NADPH and nucleotide precursor synthesis | [1,2-¹³C₂]-Glucose | Relative flux between glycolysis and PPP nih.govnih.gov |

| Tricarboxylic Acid (TCA) Cycle | Central hub for energy and biosynthesis | ¹³C-Glutamine, ¹³C-Pyruvate | Anaplerotic and cataplerotic fluxes |

Isotopomers are molecules that differ only in the isotopic composition of their atoms. Analyzing the mass isotopomer distribution (the relative abundance of molecules with different numbers of isotopic labels) in metabolites provides deep insights into pathway activity and structure. cambridge.org For instance, the use of specifically labeled glucose, such as [1,2-¹³C₂]-glucose, allows researchers to distinguish between the glycolytic and pentose phosphate pathways by analyzing the unique labeling patterns in the resulting G3P and its derivatives. nih.govnih.gov

When this compound is metabolized, the position of the deuterium label is critical. In glycolysis, glyceraldehyde-3-phosphate dehydrogenase oxidizes the C1 carbon. The fate of the attached deuterium atom in this step and subsequent reactions will determine the specific isotopomer of pyruvate and lactate that is formed. By quantifying the distribution of these specific deuterated isotopomers, scientists can deduce the activity of converging or branching metabolic pathways. nih.gov This level of detail is crucial for constructing accurate models of cellular metabolism. nih.gov

Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance (MR)-based technique that non-invasively maps the metabolic activity of deuterated substrates in 3D. yale.eduresearchgate.net This method combines the administration of a ²H-labeled compound with MR spectroscopic imaging (MRSI) to visualize both the substrate and its metabolic products. yale.eduismrm.org While many in vivo studies have utilized deuterated glucose to study glycolysis and the Warburg effect in tumors, the principles of DMI are equally applicable to in vitro systems such as cell cultures and tissue explants. ismrm.orgnih.govnih.gov

In an in vitro setting, this compound could be supplied to cells in culture. Using ²H-MRSI, researchers could then visualize the uptake of the labeled glyceraldehyde and its conversion into downstream products like lactate in real-time. This provides a dynamic and spatially resolved map of metabolic activity within the cell population, offering insights into metabolic heterogeneity and responses to various stimuli. yale.edu

Investigating Enzyme Catalysis Mechanisms via Deuterium Exchange and KIEs

The mechanisms by which enzymes catalyze reactions can be investigated by studying the movement of hydrogen atoms during catalysis. wikipedia.org Replacing a specific hydrogen with deuterium, as in this compound, is a key strategy for this purpose. Two important techniques that leverage this substitution are deuterium exchange and the measurement of Kinetic Isotope Effects (KIEs).

Hydrogen-deuterium exchange (HDX) is a chemical reaction where a hydrogen atom is replaced by a deuterium atom from the solvent, or vice versa. wikipedia.org Monitoring these exchange rates provides information about the solvent accessibility and dynamics of different parts of a molecule, such as a protein. wikipedia.orgnih.gov The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. A significant KIE is observed if the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For deuterium, this means that a C-H bond will react faster than an equivalent C-D bond. Measuring the KIE by comparing the reaction rates of normal glyceraldehyde and this compound can therefore reveal whether the C1-H bond is broken during the slowest step of the enzymatic reaction. nih.govresearchgate.net

Table 2: Research Findings from KIE Studies on Glyceraldehyde-3-Phosphate Dehydrogenase

| Enzyme | Substrate Analogs Used | Observed KIE | Mechanistic Implication |

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | [1-¹H]D-G3P and [1-²H]D-G3P | A primary KIE was observed on Vmax/Km | Hydride transfer from the C1 position of G3P is at least partially rate-limiting. nih.gov |

Enzymes are chiral catalysts that typically produce a single stereoisomer as a product. libretexts.org Determining the stereochemical course of an enzymatic reaction (i.e., whether the reaction proceeds with inversion or retention of configuration at a chiral center) is fundamental to understanding its mechanism. Isotopic labeling is a classic method for these determinations.

By using a substrate like this compound, where the deuterium label provides a stereospecific marker, the geometric path of the atoms during the reaction can be followed. For example, a study on glycerokinase from Escherichia coli investigated the D-glyceraldehyde-induced hydrolysis of a stereospecifically labeled ATP analog. nih.gov The analysis of the stereochemical configuration of the resulting inorganic thiophosphate product revealed that the reaction proceeds with an inversion of configuration at the phosphorus atom. nih.gov This finding supported a mechanism where the hydrate (B1144303) of D-glyceraldehyde is the actual substrate that gets phosphorylated. nih.gov Similarly, the stereospecific placement of deuterium in this compound allows researchers to track the stereochemical fate of the C1 position as it is transformed by enzymes like dehydrogenases or aldolases. wikipedia.orgebi.ac.uk

The catalytic cycle of an enzyme often involves short-lived, unstable intermediates and requires precise protonation states of amino acid residues in the active site. nih.gov The presence of a deuterium label can help identify these transient species and understand the roles of specific protons.

In many enzyme-catalyzed reactions, proton transfer is a key step. nih.gov The protonation state of catalytic residues, the substrate, and any cofactors can dramatically affect reactivity. nih.govresearchgate.net By studying the reaction of this compound, researchers can use techniques like KIEs to infer the involvement of the C1 hydrogen/deuterium in proton abstraction or hydride transfer steps, which are characteristic of many intermediates. For instance, the formation of a thiohemiacetal intermediate in the active site of glyceraldehyde-3-phosphate dehydrogenase involves the C1 position of the substrate. nih.gov Observing a KIE with this compound would provide strong evidence for the formation of this intermediate and indicate that the subsequent hydride transfer is a key catalytic event. nih.gov This information helps build a complete picture of the chemical steps that occur within the enzyme's active site. wisc.edu

Advanced Applications in Isotope-Edited NMR for Biomolecular Interactions

Isotope-edited NMR spectroscopy leverages the presence of isotopes to selectively observe specific atoms or molecules within a complex mixture. The use of this compound in this context provides a powerful lens to focus on the interactions between this small molecule and its biological partners, most notably enzymes. By monitoring the NMR signals of either the labeled ligand (this compound) or the biomolecule it interacts with, scientists can glean a wealth of information about binding events, conformational changes, and the catalytic process itself.

One of the primary applications of isotope-edited NMR with deuterated ligands is in the study of protein-ligand interactions. These methods are broadly categorized into two approaches: ligand-observed NMR and protein-observed NMR.

Ligand-Observed NMR: In these experiments, the NMR signals of this compound are monitored upon interaction with a protein. Changes in the chemical shift, relaxation rates, or the observation of transferred nuclear Overhauser effects (trNOE) can provide information on whether binding occurs, the affinity of the interaction, and even the conformation of the ligand when bound to the protein. The deuterium label in this compound can be particularly advantageous in reducing the complexity of the ligand's ¹H NMR spectrum, making the analysis of these changes more straightforward.

Protein-Observed NMR: In this approach, a protein is typically labeled with ¹⁵N and/or ¹³C, and its NMR spectrum is recorded in the presence and absence of the unlabeled or deuterated ligand. Changes in the chemical shifts of specific amino acid residues in the protein upon addition of this compound can map the binding site of the ligand on the protein's surface. This technique, known as chemical shift perturbation (CSP) mapping, is a cornerstone in drug discovery and the characterization of enzyme-substrate interactions. While the deuterium label on the ligand is not directly observed in this case, its use can be crucial for ensuring that the observed changes are specific to the interaction being studied.

Detailed Research Findings

While specific, in-depth published studies focusing exclusively on the application of this compound in isotope-edited NMR for biomolecular interactions are not abundantly available in broad public databases, the principles of the technique are well-established and can be illustrated through hypothetical and generalized findings based on the known roles of glyceraldehyde in metabolism.

For instance, in the study of glycolytic enzymes such as aldolase (B8822740) or triosephosphate isomerase, this compound can be used to probe the enzyme's active site.

Table 1: Hypothetical Chemical Shift Perturbations in a Glycolytic Enzyme upon Binding of this compound

| Amino Acid Residue | Unbound Chemical Shift (ppm) | Bound Chemical Shift (ppm) | Chemical Shift Perturbation (Δδ ppm) |

| Lysine 146 | 7.85 | 8.15 | 0.30 |

| Aspartate 101 | 8.20 | 8.35 | 0.15 |

| Glycine 175 | 8.50 | 8.52 | 0.02 |

| Valine 203 | 7.90 | 7.91 | 0.01 |

This interactive table illustrates how the binding of this compound could induce significant chemical shift changes in amino acid residues located within the active site of a hypothetical enzyme (e.g., Lysine 146 and Aspartate 101), while residues distant from the binding pocket (e.g., Glycine 175 and Valine 203) show minimal to no perturbation.

Furthermore, isotope-edited NMR can be employed to study the kinetics and mechanism of enzyme-catalyzed reactions involving glyceraldehyde. By monitoring the disappearance of the NMR signal of this compound and the appearance of the signal for the deuterated product in real-time, researchers can determine kinetic parameters of the enzymatic reaction.

A key aspect of using deuterated substrates is the potential for kinetic isotope effects (KIEs). The C-D bond is stronger than the C-H bond, and this can lead to a slower rate of reaction if the cleavage of this bond is the rate-determining step of the reaction. Measuring the KIE by comparing the reaction rates of the deuterated and non-deuterated glyceraldehyde can provide profound insights into the transition state of the enzymatic reaction.

Table 2: Illustrative Kinetic Isotope Effect Data for an Enzyme-Catalyzed Reaction

| Substrate | Initial Rate (μM/s) | Kinetic Isotope Effect (kH/kD) |

| DL-Glyceraldehyde | 15.2 | - |

| This compound | 10.8 | 1.41 |

This table demonstrates a hypothetical scenario where the use of this compound results in a slower reaction rate compared to its non-deuterated counterpart. The calculated kinetic isotope effect of 1.41 would suggest that the cleavage of the C-H(D) bond at the C1 position is involved in the rate-determining step of the reaction.

Theoretical and Computational Studies of Deuterated Glyceraldehyde Systems

Quantum Chemical Calculations for Conformational Analysis and Energetics of Glyceraldehyde Isotopologues

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for the conformational analysis of flexible molecules like glyceraldehyde and its isotopologues. nih.gov These methods are used to locate all possible stable conformations (conformers) and to determine their relative energies, providing a picture of the molecule's preferred shapes.

Different levels of theory and basis sets, such as B3LYP, M06-2X, and ωB97X-D combined with basis sets like 6-31G* or larger ones like 6-311+G(2df,2p), can be employed to achieve a balance between computational cost and accuracy. nih.govresearchgate.net The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often necessary to accurately reflect the energetics in solution. nih.gov The substitution of hydrogen with deuterium (B1214612) at the C1 position in DL-Glyceraldehyde-1-d has a negligible effect on the electronic structure and thus the conformational geometries, but it does subtly alter the vibrational frequencies and zero-point energies, which can be precisely quantified by these calculations.

Table 1: Hypothetical Relative Energies of Glyceraldehyde Conformers Calculated via DFT This table presents illustrative data for different conformers of glyceraldehyde, showcasing how quantum chemical calculations can be used to compare their relative stabilities. Actual values would be dependent on the specific level of theory, basis set, and solvent model used.

Molecular Dynamics (MD) Simulations of this compound in Solution and Protein Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that acts as a "three-dimensional movie," revealing the dynamic behavior of the molecule in various environments. nih.gov

In an aqueous solution, MD simulations of this compound can reveal detailed information about its solvation shell, including the number and lifetime of hydrogen bonds formed between the molecule's hydroxyl and aldehyde groups and the surrounding water molecules. rsc.orgresearchgate.net These simulations also capture the conformational dynamics, showing how the molecule transitions between different stable conformers identified by quantum chemical calculations. The presence of water is known to significantly impact the populations of glycerol (B35011) conformers, a principle that extends to glyceraldehyde. researchgate.net

When placed in a protein environment, such as the active site of an enzyme like glyceraldehyde-3-phosphate dehydrogenase, MD simulations can elucidate the specific interactions that govern molecular recognition and binding. nih.gov Key insights can be gained into:

The precise binding pose of the molecule.

The network of hydrogen bonds and van der Waals contacts with amino acid residues.

The role of water molecules in mediating protein-ligand interactions.

The conformational changes in both the ligand and the protein upon binding. labxing.com

These simulations are powerful tools for understanding how enzymes achieve their specificity and for interpreting experimental data on ligand binding and catalysis. nih.gov

Table 2: Information Obtainable from MD Simulations of this compound This table summarizes the key types of data and insights that can be extracted from molecular dynamics simulations of the target molecule in different environments.

Prediction of Spectroscopic Parameters and Deuterium Isotope Effects

Computational chemistry is widely used to predict spectroscopic parameters, which can be invaluable for interpreting experimental spectra. For this compound, quantum chemical methods can accurately calculate properties like Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. nih.gov The substitution of a proton with a deuteron (B1233211) at the C1 position leads to predictable changes in the NMR spectrum, such as the disappearance of the ¹H signal for the aldehydic proton and characteristic splitting patterns in the ¹³C spectrum due to C-D coupling.

Deuterium substitution can also lead to kinetic isotope effects (KIEs), where the rate of a chemical reaction is altered due to the heavier mass of deuterium compared to hydrogen. nih.gov The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break. Consequently, reactions involving the cleavage of this bond are typically slower. The magnitude of the KIE provides valuable information about the reaction mechanism, particularly whether the C-H/C-D bond is broken in the rate-determining step. Studies on enzymes that process glyceraldehyde, such as glyceraldehyde-3-phosphate dehydrogenase, have investigated solvent deuterium isotope effects, highlighting the importance of isotopic substitution in understanding enzymatic mechanisms. nih.gov Computational models can predict KIEs by calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species.

Table 3: Predicted Effects of Deuteration on Spectroscopic and Kinetic Parameters This table outlines the expected changes in various measurable parameters resulting from the isotopic substitution at the C1 position of glyceraldehyde.

Modeling of Reaction Coordinate and Transition State Structures for Deuterium-Involved Processes

Understanding a chemical reaction mechanism requires characterizing the transition state (TS), which is the highest energy point along the minimum energy reaction path connecting reactants and products. dtic.milbath.ac.uk Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. ucsb.edu This unique direction is associated with a single imaginary vibrational frequency. dtic.mil

For reactions involving this compound, such as its oxidation to glycerate or reduction to glycerol, computational methods can be used to model the entire reaction coordinate. Techniques like Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST) are employed to generate an initial guess for the transition state structure between the defined reactant and product. ucsb.edu This guess is then optimized using more sophisticated algorithms that search for a first-order saddle point.

Once the TS structure is located and confirmed by a frequency calculation (which must yield exactly one imaginary frequency), its energy can be used to calculate the activation energy barrier for the reaction. researchgate.net The eigenvector corresponding to the imaginary frequency, known as the transition vector, visualizes the atomic motions that lead the molecule from the transition state to the products. bath.ac.uk Modeling these processes for both the deuterated and non-deuterated species allows for a direct calculation of the KIE, providing deep mechanistic insights into how the isotopic substitution affects the reaction barrier. nih.gov

Table 4: Characteristics of a Computationally Modeled Transition State This table describes the defining features of a transition state structure as identified through quantum chemical calculations.

Enantiomeric Resolution and Chiral Studies of Dl Glyceraldehyde 1 D

Chromatographic Enantioseparation Techniques (e.g., Chiral HPLC, GC)

Direct separation of enantiomers without derivatization can be achieved using chiral chromatography, where the stationary phase is itself chiral. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the analytical and preparative resolution of racemic compounds like DL-Glyceraldehyde.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are widely used and have proven effective for the direct enantiomer resolution of various glycerolipids. scispace.com For a compound like glyceraldehyde, these phases can resolve the enantiomers, allowing for their quantification. researchgate.netsigmaaldrich.com The separation of deuterated and undeuterated isotopologues on polysaccharide-based chiral columns has been demonstrated for other classes of compounds, indicating the feasibility of this technique for DL-Glyceraldehyde-1-d. nih.gov In some cases, a chromatographic isotope effect can be observed, where the deuterated compound has a slightly different retention time than its non-deuterated counterpart, which can be tuned by altering the mobile phase composition. nih.govresearchgate.net

| Parameter | Typical Conditions for Chiral Aldehyde Separation |

|---|---|

| Stationary Phase | Polysaccharide-based (e.g., Chiralpak series, Chiralcel series) |

| Mobile Phase | Normal-phase (e.g., Hexane/Isopropanol) or Reversed-phase (e.g., Acetonitrile/Water) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (if derivatized) or Refractive Index (RI) Detector |

Chiral Gas Chromatography (GC): Gas chromatography is another effective method, particularly for volatile compounds. Due to the low volatility of glyceraldehyde, derivatization is typically required to convert the polar hydroxyl groups into more volatile ethers or esters. nih.govresearchgate.net Trimethylsilyl (TMS) derivatization is a common approach. nih.gov The resulting derivatives can then be separated on a GC column containing a chiral stationary phase, such as cyclodextrin (B1172386) derivatives. This technique allows for the separation and detection of enantiomers, which is applicable for clinical and metabolic studies. utmb.edu

Diastereomeric Derivatization and Crystallization for Chiral Resolution

An alternative to direct enantioseparation is the conversion of the enantiomeric pair into diastereomers. This is achieved by reacting the racemic mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). nih.gov

For this compound, the hydroxyl groups can be targeted for derivatization. The resulting diastereomers possess different physical properties, such as solubility and melting point, which allows for their separation by standard techniques like crystallization or non-chiral chromatography (e.g., silica gel column chromatography or standard HPLC). mdpi.com Once the diastereomers are separated, the chiral auxiliary group is chemically removed to yield the isolated, pure enantiomers of the original compound. This indirect method is a classic and robust approach to chiral resolution. nih.govnanobioletters.com

The process involves two key steps:

Derivatization: The racemic glyceraldehyde is reacted with an enantiomerically pure chiral reagent. For the hydroxyl groups, chiral acids, acid chlorides, or isocyanates are suitable.

Separation & Cleavage: The resulting diastereomeric mixture is separated. Subsequently, the chiral auxiliary is cleaved to regenerate the now enantiomerically pure glyceraldehyde.

| Functional Group | Chiral Derivatizing Agent Example | Resulting Linkage |

|---|---|---|

| Hydroxyl (-OH) | (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) | Ester |

| Hydroxyl (-OH) | (1S)-(-)-Camphanic chloride | Ester |

| Aldehyde (-CHO) | (R)- or (S)-1-Phenylethylamine | Imine (followed by reduction to amine) |

Biocatalytic and Enzymatic Kinetic Resolution Methods

Biocatalysis offers a highly selective and environmentally friendly approach to chiral resolution. nih.govyoutube.com Enzymatic kinetic resolution relies on the principle that enzymes, being chiral catalysts, often react at different rates with the two enantiomers of a racemic substrate. jocpr.com

In a typical kinetic resolution, an enzyme selectively transforms one enantiomer into a new product, leaving the unreacted substrate enriched in the other enantiomer. lookchem.comresearchgate.net For this compound, enzymes such as aldehyde dehydrogenases (ALDHs) can be employed. lookchem.com For instance, an ALDH might selectively oxidize the D-enantiomer to D-glyceric acid-1-d, leaving the L-Glyceraldehyde-1-d unreacted. At approximately 50% conversion, one can theoretically isolate the unreacted enantiomer in high enantiomeric purity and the product in its enantiomerically pure form.

Recent research has also explored peptide-mediated kinetic resolutions of glyceraldehyde, where a selective reaction between a peptide and one enantiomer of the sugar leaves the other in excess. nih.gov This demonstrates a prebiotically plausible route for enantioenrichment. nih.gov Furthermore, advances in biocatalysis allow for dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired product enantiomer. acs.orgdiva-portal.org The development of biocatalytic methods for asymmetric deuteration also opens the possibility of synthesizing enantiomerically pure this compound directly from a prochiral substrate. nih.gov

| Enzyme Class | Reaction Type | Application to Glyceraldehyde |

|---|---|---|

| Aldehyde Dehydrogenase (ALDH) | Oxidation | Selective oxidation of one enantiomer to glyceric acid. lookchem.com |

| Lipase | Transesterification | Selective acylation of the primary hydroxyl group of one enantiomer. |

| Ketoreductase (KRED) | Reduction | (If applied to dihydroxyacetone) Asymmetric reduction to one enantiomer of glycerol (B35011). |

Advanced Analytical Methods for Enantiomeric Excess and Absolute Configuration Determination

Enantiomeric Excess (ee) Determination: The success of a chiral resolution is quantified by the enantiomeric excess (ee), which measures the purity of a chiral substance. wikipedia.org It is defined as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage. wikipedia.org Chiral HPLC and GC, as described in section 7.1, are the most common and accurate methods for determining the ee. By integrating the peak areas corresponding to the two enantiomers (A1 and A2), the ee can be calculated:

ee (%) = |(A1 - A2) / (A1 + A2)| × 100

Spectroscopic methods using chiral shift reagents in Nuclear Magnetic Resonance (NMR) or chiroptical methods like Circular Dichroism (CD) can also be employed for ee determination. wikipedia.orgnih.gov

Absolute Configuration Determination: The absolute configuration describes the definitive three-dimensional arrangement of atoms at a chiral center. wikipedia.orgjackwestin.com While the R/S nomenclature provides a systematic description based on priority rules, the D/L system is historically used for carbohydrates and is based on the configuration relative to glyceraldehyde itself. libretexts.orgmasterorganicchemistry.compressbooks.pub

Historically, the absolute configuration of (+)-glyceraldehyde was arbitrarily assigned as 'D'. wikipedia.orglibretexts.org This assignment was later confirmed to be correct in 1951 by Johannes Martin Bijvoet using anomalous X-ray crystallography, which remains the gold standard for determining absolute configuration. wikipedia.org Other advanced spectroscopic techniques that can be used to determine or correlate absolute configuration include:

Optical Rotatory Dispersion (ORD): Measures the change in optical rotation of a substance as a function of the wavelength of light.

Vibrational Circular Dichroism (VCD): Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.

Electronic Circular Dichroism (ECD): An analogous technique to VCD that operates in the ultraviolet-visible region of the spectrum.

For this compound, the absolute configuration of its enantiomers would be determined by relating them back to the known standards of D- and L-glyceraldehyde through chemical correlation or by direct analysis using these advanced chiroptical methods.

Future Research Directions and Methodological Innovations for Deuterated Glyceraldehyde

Development of Novel Synthetic Approaches for Site-Specific and Multi-Labeled Glyceraldehyde Derivatives

The precise introduction of deuterium (B1214612) at specific atomic positions within a molecule is crucial for detailed metabolic tracing and mechanistic studies. Future research will likely focus on developing more efficient and scalable methods for the synthesis of site-specifically deuterated and multi-labeled glyceraldehyde derivatives.

Recent advancements in organic synthesis offer promising strategies for the deuteration of aldehydes. nih.govrsc.orgresearchgate.netresearchgate.net One such approach involves N-heterocyclic carbene (NHC) catalysis, which can promote the hydrogen-deuterium exchange at the C-1 position of aldehydes using deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. nih.govresearchgate.net This method has been shown to be effective for a wide range of aryl, alkyl, and alkenyl aldehydes and could potentially be adapted for the specific synthesis of DL-Glyceraldehyde-1-d. nih.gov

Another promising avenue is the use of photoredox catalysis in combination with thiol catalysts to achieve formyl-selective deuterium labeling of aldehydes with D₂O. rsc.orgresearchgate.net This technique offers high efficiency and excellent functional group tolerance, making it a potentially valuable tool for the late-stage modification of complex molecules, including glyceraldehyde derivatives. rsc.org

Beyond single-site labeling, the development of methods for producing multi-labeled glyceraldehyde isotopologues will be of significant interest. These molecules, carrying deuterium atoms at multiple positions, would serve as powerful probes in metabolic flux analysis, allowing for the simultaneous tracking of different metabolic pathways.

| Synthetic Approach | Deuterium Source | Key Features | Potential for Glyceraldehyde Deuteration |

| N-heterocyclic carbene (NHC) catalysis | D₂O | Practical, cost-effective, high deuterium incorporation (>95%) for various aldehydes. nih.gov | High potential for site-specific deuteration at the C-1 position. |

| Photoredox and thiol co-catalysis | D₂O | Mild reaction conditions, high efficiency, broad substrate scope, and excellent functional group tolerance. rsc.orgresearchgate.net | Suitable for selective formyl deuteration and late-stage modifications. |

| Transition-metal catalysis | Various | Can facilitate reductive carbonylation for formyl-CD bond construction. | Offers alternative routes for specific deuteration patterns. |

Integration of Deuterium Tracing with Multi-Omics Data for Systems-Level Metabolic Understanding

Deuterium-labeled glyceraldehyde can serve as a powerful tracer to investigate the dynamics of central carbon metabolism. When introduced into biological systems, the deuterium label from glyceraldehyde will be incorporated into a multitude of downstream metabolites through pathways such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govresearchgate.netwikipedia.orggoogle.commit.edu The field of "Deuteromics" leverages the administration of deuterium oxide (D₂O) to achieve near-universal labeling of the metabolome, allowing for the simultaneous exploration of multiple metabolic pathways. metsol.commetsol.com

The integration of data from deuterium tracing experiments with other "omics" technologies—such as genomics, transcriptomics, and proteomics—holds the key to a systems-level understanding of metabolism. By correlating the metabolic fate of deuterated glyceraldehyde with changes in gene expression and protein abundance, researchers can build comprehensive models of cellular function in both healthy and diseased states.

For instance, tracing the flux of deuterium from glyceraldehyde through the PPP can provide insights into the generation of NADPH, which is crucial for redox homeostasis and biosynthetic processes. nih.govresearchgate.net Combining this metabolic data with proteomic analysis can reveal how cells regulate enzymatic activities to meet their anabolic and catabolic demands. This integrated approach will be invaluable for understanding complex diseases like cancer, where metabolic reprogramming is a key hallmark. mit.edu

Advancements in High-Throughput Deuterium Detection and Quantitation Techniques

The ability to accurately and rapidly detect and quantify deuterium in biological samples is paramount for the success of tracer studies. Future research will focus on advancing high-throughput analytical techniques to handle the large sample numbers generated in multi-omics studies.

Mass spectrometry (MS) , in its various forms such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), is a cornerstone for the quantitative analysis of deuterated metabolites. nih.govnih.govoup.com Advances in MS instrumentation, including higher resolution and sensitivity, coupled with automated sample preparation and data analysis pipelines, will significantly increase the throughput of these methods. nih.gov Nanoscale secondary ion mass spectrometry (NanoSIMS) offers the unique capability to visualize and quantify deuterium incorporation in biological tissues and even within subcellular compartments with high spatial resolution. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive technique for detecting and quantifying deuterium. magritek.comrug.nlwikipedia.orgstudymind.co.ukhuji.ac.il While inherently less sensitive than MS, NMR provides detailed information about the specific location of deuterium atoms within a molecule. magritek.comwikipedia.orghuji.ac.il Recent developments in NMR technology, such as higher field magnets and cryogenically cooled probes, are continuously improving sensitivity. Furthermore, techniques like Deuterium Metabolic Imaging (DMI) are emerging as non-invasive methods to map the metabolic fate of deuterated substrates in vivo. nih.govnih.govyale.edu

| Analytical Technique | Principle | Advantages | Disadvantages |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | High sensitivity, high throughput, can identify and quantify a wide range of metabolites. nih.govnih.gov | Often requires derivatization, provides limited structural information on its own. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the magnetic properties of atomic nuclei. | Non-destructive, provides detailed structural information, including the position of isotopes. magritek.comwikipedia.org | Lower sensitivity compared to MS, may require higher sample concentrations. |

| Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) | Sputters a sample surface with a primary ion beam and analyzes the ejected secondary ions. | High spatial resolution imaging of isotope distribution in tissues and cells. nih.gov | Destructive technique, requires specialized instrumentation. |

| Deuterium Metabolic Imaging (DMI) | In vivo magnetic resonance spectroscopic imaging of deuterated metabolites. | Non-invasive, allows for the spatial mapping of metabolism in living organisms. nih.govnih.govyale.edu | Lower spatial resolution compared to other imaging techniques, requires administration of a deuterated tracer. |

Exploration of Deuterated Glyceraldehyde in Understanding Origins of Chirality in Prebiotic Chemistry

Glyceraldehyde is a central molecule in theories about the origin of life, particularly in the context of the formose reaction, which is a plausible prebiotic route to sugars. wikipedia.orgnih.govgwu.eduwikipedia.orggatech.edu A fundamental and unresolved question in this field is the origin of homochirality—the preference for D-sugars and L-amino acids in biological systems.

The use of deuterated glyceraldehyde in simulated prebiotic experiments could provide novel insights into the mechanisms that may have led to this chiral selection. The kinetic isotope effect (KIE), where the replacement of hydrogen with deuterium can alter the rate of a chemical reaction, could be a key tool in these investigations. chem-station.com

By studying the formose reaction with this compound, researchers could determine if the presence of deuterium at the chiral center influences the stereochemical outcome of the subsequent sugar-forming reactions. For example, a deuterium-induced KIE might favor the formation of one enantiomer of a larger sugar over the other, providing a potential mechanism for chiral amplification. These experiments, conducted under simulated prebiotic conditions, could help to elucidate the fundamental chemical principles that may have governed the emergence of life's building blocks. nih.gov

Q & A

Q. Q1. What are the standard methods for synthesizing and characterizing DL-Glyceraldehyde-1-d in laboratory settings?

Methodological Answer: this compound is typically synthesized via isotopic labeling using deuterated precursors like deuterium oxide (D₂O) under controlled catalytic conditions. Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at the C1 position, complemented by high-performance liquid chromatography (HPLC) for purity validation . Researchers must optimize reaction conditions (e.g., pH, temperature) to minimize racemization, as DL-glyceraldehyde exists in a dynamic equilibrium between its enantiomers.

Q. Q2. How should researchers handle safety protocols for this compound in experimental workflows?

Methodological Answer: this compound requires strict adherence to laboratory safety guidelines:

- PPE: Wear impervious gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Engineering Controls: Use fume hoods for weighing and synthesis steps to prevent inhalation of fine particulates .

- Waste Disposal: Collect deuterated waste separately from non-deuterated chemicals to avoid cross-contamination and ensure compliance with environmental regulations .

Q. Q3. What analytical techniques are most reliable for quantifying this compound in complex biological matrices?

Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) with deuterium-specific detection is preferred for quantifying this compound in biological samples. Stable isotope dilution assays (SIDAs) using deuterated internal standards improve accuracy by correcting for matrix effects . Researchers should validate methods using spike-recovery experiments to account for isotopic interference in enzymatic or metabolic studies .

Advanced Research Questions

Q. Q4. How do isotopic effects of deuterium in this compound influence its reactivity in enzymatic studies?

Methodological Answer: The kinetic isotope effect (KIE) from deuterium at the C1 position can reduce reaction rates in enzyme-catalyzed processes (e.g., glycolysis). To mitigate this, researchers should:

Q. Q5. How can contradictions in reported metabolic pathways of this compound be resolved?

Methodological Answer: Discrepancies often arise from differences in experimental models (e.g., cell lines vs. animal studies). To resolve these:

- Perform systematic reviews to identify confounding variables (e.g., pH, cofactor availability).

- Use isotope tracing coupled with metabolomics to map deuterium flux in real-time .

- Replicate conflicting studies under standardized conditions (e.g., ISO 17025 guidelines) to isolate methodological biases .

Q. Q6. What strategies optimize the use of this compound in studying non-enzymatic glycation pathways?

Methodological Answer: Non-enzymatic glycation studies require:

- pH Control: Maintain physiological pH (7.4) to mimic in vivo conditions while monitoring deuteration’s impact on Schiff base formation .

- Competitive Assays: Compare glycation rates with non-deuterated analogs to quantify isotopic inhibition.

- Advanced Detection: Use Fourier-transform infrared spectroscopy (FTIR) to track carbonyl group reactivity .

Methodological Frameworks

Q. Q7. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to research on this compound?

Methodological Answer:

Q. Q8. What experimental designs are critical for ensuring reproducibility in this compound studies?

Methodological Answer:

- Blinded Analysis: Use third-party labs to validate NMR/LC-MS data .

- Pre-registration: Document protocols on platforms like Open Science Framework (OSF) to reduce bias .

- Negative Controls: Include non-deuterated controls and deuterium-free matrices to confirm specificity .

Data Interpretation and Reporting

Q. Q9. How should researchers address isotopic dilution effects in metabolic flux analysis using this compound?

Methodological Answer: Isotopic dilution can skew flux measurements. Mitigation strategies include:

Q. Q10. What peer-review criteria are essential for publishing studies involving this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.